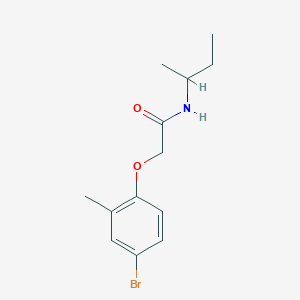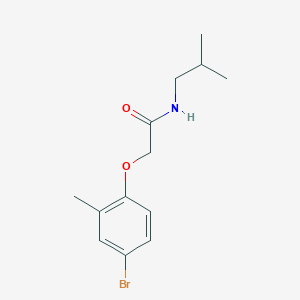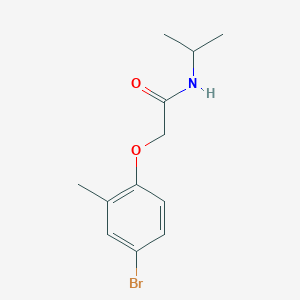![molecular formula C18H20N2O5S B297167 methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B297167.png)
methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate, also known as MGBG, is a chemical compound that has been extensively studied for its potential applications in scientific research. MGBG is a potent inhibitor of the enzyme S-adenosylmethionine decarboxylase (SAMDC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer.
Mechanism of Action
Methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate inhibits SAMDC by binding to the enzyme's active site and preventing the decarboxylation of S-adenosylmethionine (SAM), which is the precursor to polyamines. This leads to a depletion of polyamines, which are essential for cell growth and proliferation. The depletion of polyamines can induce apoptosis in cancer cells and has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
The depletion of polyamines by methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to have various biochemical and physiological effects. In cancer cells, methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to induce apoptosis and inhibit cell growth. In parasitic infections, methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to inhibit the growth of parasites by depleting their polyamine levels. In inflammation, methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has several advantages for lab experiments. Its ability to inhibit SAMDC makes it a useful tool for studying the role of polyamines in cell growth and proliferation. It has also been shown to have anti-inflammatory effects, which can be useful for studying inflammation. However, methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has some limitations as well. Its potency can vary depending on the cell type and experimental conditions. It can also have off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for the study of methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate. One direction is the development of more potent and selective inhibitors of SAMDC. Another direction is the study of the role of polyamines in other diseases, such as neurodegenerative diseases. The use of methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate as a potential therapeutic agent for cancer and parasitic infections also requires further investigation. Finally, the development of more advanced experimental techniques, such as CRISPR-Cas9 gene editing, can help to further elucidate the role of polyamines in cell growth and proliferation.
Synthesis Methods
Methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate can be synthesized through a multi-step process starting from 4-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group, followed by the protection of the amino group with a benzyl group. The glycine moiety is then introduced through a reaction with N-carbobenzyloxyglycine methyl ester. The final step involves the introduction of the methylsulfonyl group through a reaction with methylsulfonyl chloride.
Scientific Research Applications
Methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been extensively studied for its potential applications in scientific research. Its ability to inhibit SAMDC makes it a useful tool for studying the role of polyamines in cell growth and proliferation. methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to induce apoptosis (programmed cell death) in cancer cells by depleting polyamines. It has also been studied for its potential applications in other diseases, such as parasitic infections and inflammation.
properties
Molecular Formula |
C18H20N2O5S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 4-[[2-[benzyl(methylsulfonyl)amino]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H20N2O5S/c1-25-18(22)15-8-10-16(11-9-15)19-17(21)13-20(26(2,23)24)12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,19,21) |
InChI Key |
CVYZGKYOKTUIGB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B297091.png)
![3-(4-Bromophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B297093.png)






![2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B297104.png)
